3,N4-Ethano-2'-deoxycytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

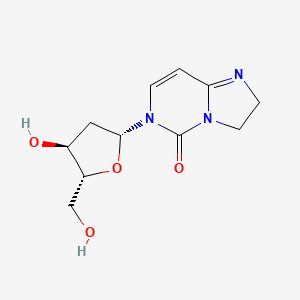

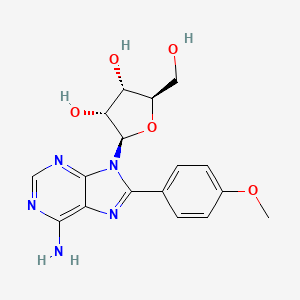

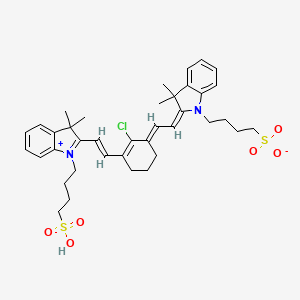

3,N4-Ethano-2’-deoxycytidine is a modified nucleoside that is formed by the alkylation of 2’-deoxycytidine. This compound is known for its role in DNA damage and mutagenesis, often resulting from exposure to certain chemicals like N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The formation of 3,N4-Ethano-2’-deoxycytidine can lead to the disruption of normal DNA replication and transcription processes, making it a subject of interest in the fields of toxicology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,N4-Ethano-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The reaction proceeds through the formation of an intermediate that cyclizes to form the ethano adduct. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

This involves incorporating the modified nucleoside into oligodeoxynucleotides by omitting the capping procedure immediately after inserting the lesion .

Chemical Reactions Analysis

Types of Reactions

3,N4-Ethano-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The ethano group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3,N4-Ethano-2’-deoxycytidine include acetic anhydride, which is used in the capping step of DNA synthesis. The compound is sensitive to acetic anhydride, leading to the formation of multiple oligomeric products .

Major Products Formed

The major products formed from the reactions of 3,N4-Ethano-2’-deoxycytidine include acetylated and ring-opened derivatives. These products are often characterized using techniques such as electrospray mass spectrometry and collision-induced dissociation experiments .

Scientific Research Applications

3,N4-Ethano-2’-deoxycytidine has several scientific research applications, including:

Chemistry: The compound is used to study the effects of DNA alkylation and the formation of DNA adducts.

Biology: It is used to investigate the mechanisms of DNA damage and repair, particularly in the context of mutagenesis and carcinogenesis.

Medicine: The compound is studied for its potential role in cancer therapy, particularly in understanding the mechanisms of action of alkylating agents like BCNU.

Mechanism of Action

The mechanism of action of 3,N4-Ethano-2’-deoxycytidine involves its incorporation into DNA, where it forms a blocking lesion that disrupts normal DNA replication and transcription. The compound can cause miscoding during DNA synthesis, leading to mutations. The molecular targets of 3,N4-Ethano-2’-deoxycytidine include DNA polymerases, which incorporate the modified nucleoside into the DNA strand .

Comparison with Similar Compounds

Similar Compounds

Etheno-2’-deoxycytidine: Another exocyclic DNA adduct formed by the reaction of DNA with lipid peroxidation products and vinyl chloride metabolites.

2’-Deoxycytidine: The unmodified nucleoside that serves as the precursor for the formation of 3,N4-Ethano-2’-deoxycytidine.

Uniqueness

3,N4-Ethano-2’-deoxycytidine is unique in its ability to form stable adducts with DNA, leading to significant disruptions in DNA replication and transcription. This makes it a valuable tool for studying the effects of DNA damage and the mechanisms of mutagenesis .

Properties

CAS No. |

76495-80-2 |

|---|---|

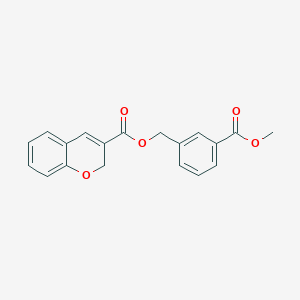

Molecular Formula |

C11H15N3O4 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |

InChI |

InChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1 |

InChI Key |

KWPGIQIGXCZEFG-QXFUBDJGSA-N |

Isomeric SMILES |

C1CN2C(=N1)C=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)

![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)